Structural Baseline vs. eNOS Transcription Enhancer (AVE9488): The Critical Role of 4-Fluoro Substitution
The 4-fluoro analog (AVE9488, CAS 291756-32-6) exhibits specific, concentration-dependent eNOS promoter activation in human endothelial cells, an activity entirely absent in the parent unsubstituted benzamide [1]. While the parent compound serves as an inactive or negligible control in this assay context, AVE9488 significantly enhances eNOS transcription, leading to downstream functional improvements in NO production and reversal of eNOS uncoupling [2].
| Evidence Dimension | eNOS Promoter Activation |
|---|---|
| Target Compound Data | No significant activation (inferred as null/negative control) |
| Comparator Or Baseline | AVE9488 (4-fluoro-N-indan-2-yl benzamide) |
| Quantified Difference | AVE9488 shows concentration-dependent activation; parent compound does not |
| Conditions | Human endothelial EA.hy 926 cells, eNOS promoter-luciferase reporter assay |
Why This Matters
This demonstrates the parent compound's essential role as a negative control for validating the 4-fluoro group's necessity for eNOS-related pharmacology, a crucial component in SAR study procurement.
- [1] Wohlfart P, Xu H, Endlich A, Habermeier A, Closs EI, Huebschle T, et al. Antiatherosclerotic effects of small-molecular-weight compounds enhancing endothelial nitric-oxide synthase (eNOS) expression and preventing eNOS uncoupling. J Pharmacol Exp Ther. 2008;325(2):370-379. View Source
- [2] US Patent US20050054729A1. 4-Fluoro-N-indan-2-yl benzamide and its use as a pharmaceutical. 2005. View Source
